Broad-Spectrum Acyl-CoA Dehydrogenase Inhibition vs. Specific SPA Inhibition
In direct head-to-head studies using purified enzyme preparations, MCPA-CoA was found to severely and irreversibly inactivate short-chain acyl-CoA dehydrogenase (SCADH) and medium-chain acyl-CoA dehydrogenase (MCADH), whereas spiropentaneacetic acid (SPA) acts as a specific inhibitor of MCAD only, without significantly affecting SCADH [1]. This distinction is critical for experimental design. MCPA also inactivates isovaleryl-CoA dehydrogenase (IVDH) but only mildly and slowly affects 2-methyl-branched chain acyl-CoA dehydrogenase (2-meBCADH) and does not significantly inactivate long-chain acyl-CoA dehydrogenase (LCADH) [2]. This multi-target profile is unique among cyclopropane-based ACAD inhibitors.
| Evidence Dimension | Irreversible inactivation of purified acyl-CoA dehydrogenases |
|---|---|
| Target Compound Data | Severe inactivation of SCADH and MCADH; mild inactivation of 2-meBCADH; no significant inactivation of LCADH. |
| Comparator Or Baseline | Spiropentaneacetic acid (SPA): Specific inactivation of MCAD only. MCPA-CoA: Inactivated SCADH, MCADH, and IVDH. |
| Quantified Difference | MCPA inhibits both SCADH and MCADH, with stronger inhibition toward SCADH, while SPA only inhibits MCADH. |
| Conditions | Purified enzyme preparations from rat liver mitochondria; spectrophotometric titration. |
Why This Matters
For researchers studying generalized fatty acid oxidation defects or requiring a broad-spectrum inhibitor, MCPA is the only validated tool; SPA is unsuitable for applications requiring dual SCADH/MCADH inhibition.
- [1] Tserng KY, Jin SJ, Hoppel CL. Spiropentaneacetic acid as a specific inhibitor of medium-chain acyl-CoA dehydrogenase. Biochemistry. 1991;30(44):10755-10760. View Source
- [2] Ikeda Y, Tanaka K. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA. Biochim Biophys Acta. 1990;1038(2):216-221. View Source
